molecular formula C12H8BrFN2O2S B12115660 5-Bromo-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid

5-Bromo-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid

Cat. No.: B12115660
M. Wt: 343.17 g/mol
InChI Key: WYEKNXMDKOMZDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid is a heterocyclic compound that contains bromine, fluorine, sulfur, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl chloride and 5-bromo-2-mercaptopyrimidine-4-carboxylic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 5-bromo-2-mercaptopyrimidine-4-carboxylic acid attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced sulfur-containing compounds.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

5-Bromo-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid: Similar structure but with a methylthio group instead of a fluorobenzyl group.

    4-Bromo-2-fluorobenzoic acid: Contains a bromine and fluorine atom but lacks the pyrimidine ring and sulfur atom.

Uniqueness

5-Bromo-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, as well as the sulfanyl group attached to the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H8BrFN2O2S

Molecular Weight

343.17 g/mol

IUPAC Name

5-bromo-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxylic acid

InChI

InChI=1S/C12H8BrFN2O2S/c13-9-5-15-12(16-10(9)11(17)18)19-6-7-1-3-8(14)4-2-7/h1-5H,6H2,(H,17,18)

InChI Key

WYEKNXMDKOMZDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=C(C(=N2)C(=O)O)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.